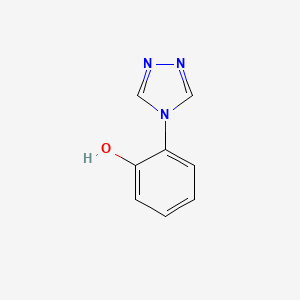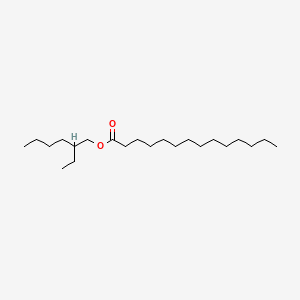
2-Ethylhexyl myristate
Vue d'ensemble
Description
2-Ethylhexyl myristate is an ester formed from the reaction of myristic acid (tetradecanoic acid) and 2-ethylhexanol. It is a colorless, odorless liquid that is widely used in the cosmetic and personal care industries due to its excellent emollient properties. The compound is known for its ability to enhance the texture and spreadability of formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Mécanisme D'action
Target of Action
2-Ethylhexyl myristate is a type of ester derived from myristic acid . It is primarily used as a skin conditioning agent in many types of cosmetics . The primary targets of this compound are the skin cells where it acts as a conditioning agent, providing a smooth and soft appearance to the skin .
Mode of Action
This compound works by forming a layer on the skin’s surface, which helps to hold moisture on the skin . It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This process allows the compound to provide a conditioning effect on the skin.
Biochemical Pathways
The biochemical pathway of this compound involves its hydrolysis into the corresponding alcohols and acids . These metabolites are then further metabolized and assimilated into various biochemical pathways within the body.
Pharmacokinetics
It is known that myristate esters like this compound are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . This suggests that the compound may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the action of this compound is its skin conditioning effect. By forming a layer on the skin’s surface, it helps to hold moisture on the skin, providing a smooth and soft appearance .
Analyse Biochimique
Biochemical Properties
As an ester, it is expected to undergo hydrolysis, breaking down into alcohols and acids
Cellular Effects
Some studies suggest that related compounds may have effects on cell signaling pathways, gene expression, and cellular metabolism Specific information about the effects of 2-Ethylhexyl myristate is lacking
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation Changes in gene expression may also be involved
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models . Understanding dosage effects, including any threshold effects and potential toxic or adverse effects at high doses, is crucial for assessing the safety and efficacy of this compound.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that esters like this compound can be hydrolyzed into alcohols and acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl myristate is typically synthesized through an esterification reaction between myristic acid and 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester, followed by purification steps to remove any unreacted starting materials and by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where myristic acid and 2-ethylhexanol are combined in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to ensure complete conversion to the ester. After the reaction, the product is purified through distillation or other separation techniques to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethylhexyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Myristic acid and 2-ethylhexanol.
Transesterification: New ester and corresponding alcohol.
Applications De Recherche Scientifique
2-Ethylhexyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a solvent and reagent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a carrier for active ingredients in drug delivery systems.
Medicine: Utilized in topical formulations for its emollient properties, enhancing the absorption of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl myristate is often compared with other esters of myristic acid and 2-ethylhexanol, such as:
Isopropyl myristate: Known for its excellent skin absorption properties, making it a popular choice in topical formulations.
Butyl myristate: Used in cosmetics for its emollient and skin-conditioning properties.
Cetyl myristate: Employed in skincare products for its moisturizing and smoothing effects.
Uniqueness: this compound stands out due to its balanced combination of emollient properties and excellent spreadability, making it a versatile ingredient in a wide range of formulations .
Propriétés
IUPAC Name |
2-ethylhexyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-22(23)24-20-21(6-3)18-8-5-2/h21H,4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXOKLJPWSYWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952247 | |
| Record name | 2-Ethylhexyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29806-75-5 | |
| Record name | 2-Ethylhexyl myristate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29806-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029806755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl myristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3B7W81H3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
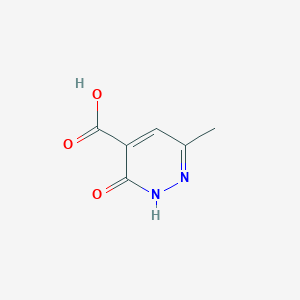
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)


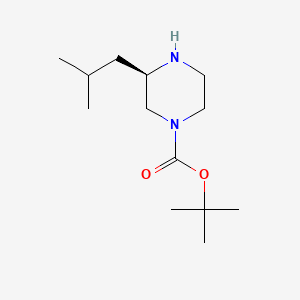
![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
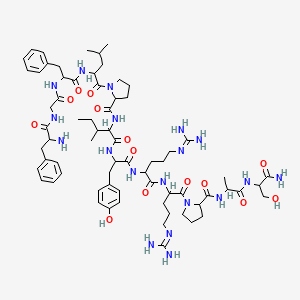
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
